molecular formula C11H23N3 B13192684 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine

1-Methyl-4-(2-methylpiperidin-3-yl)piperazine

Cat. No.: B13192684
M. Wt: 197.32 g/mol
InChI Key: UAKYDNLGDDCENX-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylpiperidin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a piperidine ring. This compound is part of the piperazine family, which is known for its wide range of biological and pharmacological activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

The synthesis of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired piperazine derivative . Another approach includes the ring opening of aziridines under the action of N-nucleophiles, followed by cyclization .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

1-Methyl-4-(2-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl halides or sulfonates are common reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-methyl-4-(2-methylpiperidin-3-yl)piperazine

InChI

InChI=1S/C11H23N3/c1-10-11(4-3-5-12-10)14-8-6-13(2)7-9-14/h10-12H,3-9H2,1-2H3

InChI Key

UAKYDNLGDDCENX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)N2CCN(CC2)C

Origin of Product

United States

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